

A Technical Guide to the Spectroscopic Characterization of N-(4-Chlorophenyl)maleimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1*H*-pyrrole-2,5-dione

Cat. No.: B158683

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)maleimide is a chemical compound of significant interest in the fields of medicinal chemistry, polymer science, and materials science. Its bifunctional nature, featuring a reactive maleimide ring and a substituted aromatic moiety, allows for its use as a versatile building block in the synthesis of novel polymers, as a crosslinking agent, and in bioconjugation applications.^{[1][2]} A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is primarily achieved through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(4-Chlorophenyl)maleimide, offering a foundational reference for its identification and characterization.

Molecular Structure

The fundamental structure of N-(4-Chlorophenyl)maleimide consists of a maleimide ring attached to a 4-chlorophenyl group via a nitrogen atom. This structure gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections.

Caption: Molecular structure of N-(4-Chlorophenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-Chlorophenyl)maleimide, both ^1H and ^{13}C NMR provide distinct and diagnostic signals.

^1H NMR Spectroscopy

The ^1H NMR spectrum of N-(4-Chlorophenyl)maleimide is characterized by signals in both the aromatic and olefinic regions. The symmetry of the 4-chlorophenyl group leads to a simplified aromatic splitting pattern, while the two protons on the maleimide double bond are chemically equivalent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.43	m	2H	Ar-H
7.32	m	2H	Ar-H
6.85	s	2H	HC=

Solvent: CDCl_3 ,
Spectrometer
Frequency: 500
MHz[3]

Interpretation:

- The multiplet at 7.43 ppm corresponds to the two aromatic protons ortho to the chlorine atom.
- The multiplet at 7.32 ppm is assigned to the two aromatic protons ortho to the maleimide nitrogen.
- The singlet at 6.85 ppm, integrating to two protons, is characteristic of the two equivalent vinyl protons of the maleimide ring.[3] The sharp singlet at this chemical shift is a key

indicator of an unsubstituted maleimide moiety.[\[4\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
169.1	C=O
134.3	C=C
133.7	Ar-C
129.9	Ar-C
129.3	Ar-C
127.1	Ar-C

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[\[3\]](#)

Interpretation:

- The signal at 169.1 ppm is attributed to the two equivalent carbonyl carbons of the maleimide ring.
- The peak at 134.3 ppm corresponds to the two equivalent olefinic carbons of the maleimide ring.
- The remaining signals in the range of 127.1-133.7 ppm are assigned to the carbons of the 4-chlorophenyl ring.

Experimental Protocol: NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

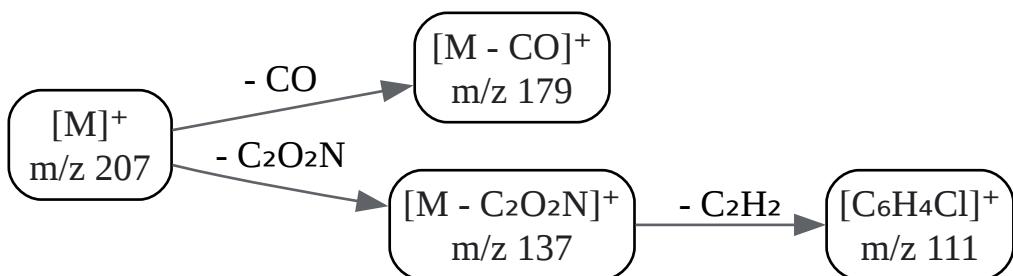
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum is not provided in the initial search, the expected characteristic absorption bands for N-(4-Chlorophenyl)maleimide can be predicted based on its structure.

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~1710	Imide	C=O symmetric stretch
~1780	Imide	C=O asymmetric stretch
~1600, ~1490	Aromatic Ring	C=C stretch
~830	p-disubstituted benzene	C-H out-of-plane bend
~1380	Imide	C-N stretch
~700	Alkene	=C-H bend

Interpretation: The most prominent features in the IR spectrum would be the two strong carbonyl stretching bands characteristic of the imide group. The presence of aromatic C=C stretching and the specific out-of-plane bending for a para-substituted benzene ring would also be key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.


m/z	Relative Intensity	Assignment
207	100	$[M]^+$ (Molecular ion)
163	12	$[M - CO]^+$
151	10	$[M - 2CO]^+$
137	21	$[M - C_2O_2N]^+$
90	9	$[C_6H_4Cl]^+$
54	14	$[C_4H_2N]^+$

Technique: Gas

Chromatography-Mass

Spectrometry (GC-MS)[\[3\]](#)

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 207, which corresponds to the molecular weight of N-(4-Chlorophenyl)maleimide ($C_{10}H_6ClNO_2$). The isotopic pattern of the molecular ion would also show a peak at m/z 209 with approximately one-third the intensity of the m/z 207 peak, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern includes the loss of carbonyl groups and cleavage of the imide ring, which is consistent with the proposed structure.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for N-(4-Chlorophenyl)maleimide.

Experimental Protocol: GC-MS Data Acquisition

Caption: A generalized workflow for acquiring GC-MS data.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of N-(4-Chlorophenyl)maleimide. The distinct signals in the ^1H and ^{13}C NMR spectra, coupled with the characteristic molecular ion and fragmentation pattern in the mass spectrum, and the expected vibrational modes in the IR spectrum, collectively offer an unambiguous fingerprint for this compound. This information is crucial for researchers and scientists working with N-(4-Chlorophenyl)maleimide in various applications, ensuring the purity and structural integrity of the material.

References

- Supplementary Information - The Royal Society of Chemistry.
- N-(4-Chlorophenyl)maleimide - PMC - NIH.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Online.
- ^1H NMR spectra illustrating the reaction of maleimides with thiolated... - ResearchGate.
- Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers - AIP Publishing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-(4-Chlorophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of N-(4-Chlorophenyl)maleimide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158683#spectroscopic-data-for-n-4-chlorophenyl-maleimide-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com